



Application Notes and Protocols for Calcium Imaging with YM-58483 (BTP-2)

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Compound of Interest					
Compound Name:	YM-58790 free base				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YM-58483, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), in calcium imaging studies. Detailed protocols, quantitative data, and pathway diagrams are included to facilitate the design and execution of experiments aimed at investigating calcium signaling pathways.

Introduction to YM-58483

YM-58483, also known as BTP-2, is a pyrazole derivative that effectively blocks SOCE.[1][2] SOCE is a critical Ca2+ influx mechanism in non-excitable cells, initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1. YM-58483 specifically inhibits the calcium release-activated calcium (CRAC) channels, which are formed by Orai proteins, thereby preventing the sustained increase in intracellular Ca2+ that is crucial for various cellular processes, including T-cell activation, immune responses, and inflammatory mediator release.[1][2][3]

Quantitative Data: YM-58483 Inhibition of Calcium Influx

The inhibitory potency of YM-58483 varies across different cell types and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50)



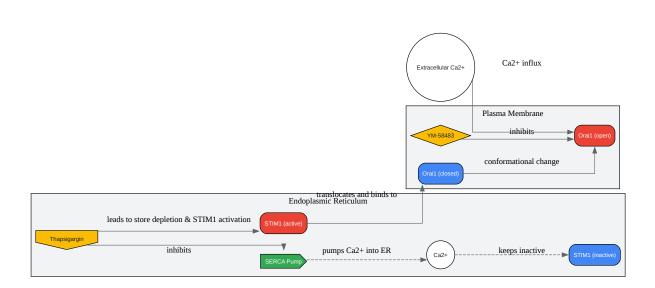
values reported in various studies.

Cell Line	Method of SOCE Activation	Ca2+ Indicator	IC50 Value	Reference
Jurkat (human T cell leukemia)	Thapsigargin	Not Specified	100 nM	[2]
RBL-2H3 (rat basophilic leukemia)	DNP antigen	Not Specified	460 nM (Histamine release)	[3][4]
RBL-2H3 (rat basophilic leukemia)	DNP antigen	Not Specified	310 nM (Leukotriene production)	[3][4]
Human peripheral blood cells	Phytohemaggluti nin-P (PHA)	Not Specified	125 nM (IL-5 production)	[3]
Human peripheral blood cells	Phytohemaggluti nin-P (PHA)	Not Specified	148 nM (IL-13 production)	[3]
MDA-MB-231 (human breast cancer)	Thapsigargin	Not Specified	2.8 μΜ	[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical SOCE signaling pathway and a typical experimental workflow for a SOCE inhibition assay using YM-58483.

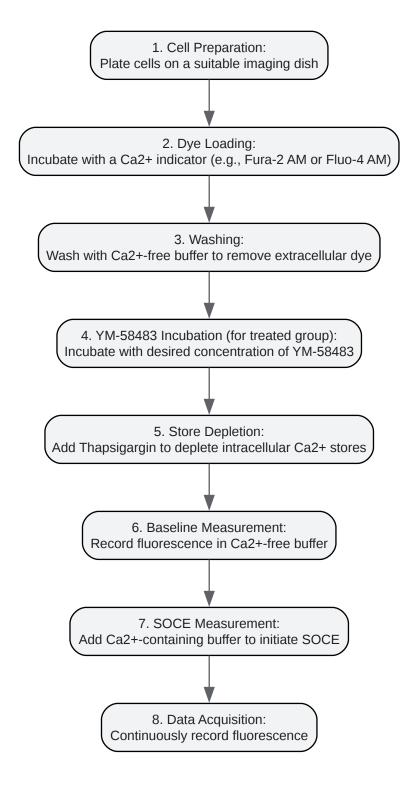




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Caption: SOCE signaling pathway and the inhibitory action of YM-58483.





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Caption: Experimental workflow for a SOCE inhibition assay.

Experimental Protocols



The following are detailed protocols for performing calcium imaging experiments to assess the effect of YM-58483 on SOCE. These protocols are based on common methodologies and can be adapted for specific cell types and experimental setups.

Protocol 1: SOCE Measurement using Fluo-4 AM with a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening of SOCE inhibitors.

Materials:

- · Cells of interest plated in a 96-well plate
- Fluo-4 AM
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
- Ca2+-free HBSS (supplemented with 1 mM EGTA)
- Thapsigargin
- YM-58483
- CaCl2 solution (1 M)
- Fluorescence microplate reader

Procedure:

- Cell Preparation: Plate cells in a 96-well clear-bottom black plate and culture overnight to allow for adherence.
- Dye Loading:



- $\circ\,$ Prepare a Fluo-4 AM loading solution (e.g., 2-5 μM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
- Wash cells once with HBSS.
- Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
- YM-58483 Treatment:
 - Prepare different concentrations of YM-58483 in Ca2+-free HBSS.
 - Add the YM-58483 solutions to the designated wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
- Store Depletion and SOCE Measurement:
 - Place the plate in a fluorescence microplate reader.
 - Establish a baseline fluorescence reading for approximately 1-2 minutes in Ca2+-free HBSS.
 - Add thapsigargin (e.g., 1-2 μM final concentration) to all wells to deplete ER Ca2+ stores.
 This will induce a transient increase in intracellular Ca2+.
 - Continue recording until the fluorescence returns to a stable baseline.
 - Add CaCl2 (e.g., 2 mM final concentration) to the wells to initiate SOCE.
 - Record the subsequent increase in fluorescence, which represents SOCE.
- Data Analysis:
 - Calculate the magnitude of SOCE by subtracting the baseline fluorescence from the peak fluorescence after the addition of CaCl2.
 - Compare the SOCE in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.



Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM with a Fluorescence Microscope

This protocol allows for single-cell analysis and provides more detailed kinetic information.

Materials:

- Cells cultured on glass coverslips
- Fura-2 AM
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
- Ca2+-free HBSS (supplemented with 1 mM EGTA)
- Thapsigargin
- YM-58483
- CaCl2 solution (1 M)
- Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

- Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
- · Dye Loading:
 - $\circ\,$ Prepare a Fura-2 AM loading solution (e.g., 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
 - Wash the coverslip once with HBSS.



- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.
- Incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
- Imaging and SOCE Measurement:
 - Mount the coverslip in a perfusion chamber on the microscope stage.
 - Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio (F340/F380).
 - Perfuse with Ca2+-free HBSS containing the desired concentration of YM-58483 for a set period.
 - $\circ~$ Add thapsigargin (e.g., 1-2 $\mu\text{M})$ to the Ca2+-free HBSS (with or without YM-58483) to deplete ER Ca2+ stores.
 - Once the intracellular Ca2+ levels have returned to a stable baseline, switch to a Ca2+containing HBSS (e.g., 2 mM CaCl2) to measure SOCE.
 - Continuously record the F340/F380 ratio throughout the experiment.
- Data Analysis:
 - Analyze the change in the F340/F380 ratio over time for individual cells or regions of interest.
 - Quantify parameters such as the peak amplitude of the SOCE response and the rate of Ca2+ entry.
 - Compare these parameters between control and YM-58483-treated cells.

Conclusion



YM-58483 is a valuable pharmacological tool for investigating the role of SOCE in various cellular functions. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their calcium imaging experiments. Careful optimization of experimental conditions, including cell type, dye concentration, and inhibitor incubation time, is recommended to achieve reliable and reproducible results.

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